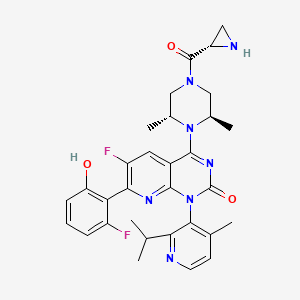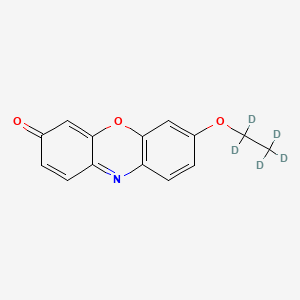
L-Lysine-d4-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine-d4-1, also known as L-Lysine-4,4,5,5-d4 hydrochloride, is a deuterated form of the essential amino acid L-lysine. This compound is labeled with deuterium, a stable isotope of hydrogen, at specific positions in its molecular structure. The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and protein quantification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-d4-1 typically involves the incorporation of deuterium into the L-lysine molecule. One common method is through the use of deuterated reagents in the synthesis process. For example, the reaction of L-lysine with deuterated water (D2O) can lead to the exchange of hydrogen atoms with deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum are genetically engineered to produce L-lysine, which is then subjected to deuterium exchange reactions to obtain the deuterated form . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Lysine-d4-1 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to amino acids.
Substitution: Nucleophilic substitution reactions can occur at the amino group or carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include keto acids, reduced amino acids, and various substituted derivatives of this compound.
Scientific Research Applications
L-Lysine-d4-1 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in quantitative analysis and mass spectrometry.
Medicine: Utilized in studies related to protein synthesis, enzyme activity, and disease mechanisms.
Industry: Applied in the production of deuterated compounds for pharmaceutical and biochemical research.
Mechanism of Action
The mechanism of action of L-Lysine-d4-1 involves its incorporation into proteins and other biomolecules. The deuterium labeling allows for precise tracking and quantification of lysine in metabolic pathways. Molecular targets include enzymes involved in protein synthesis and degradation, as well as pathways related to amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
L-Lysine: The non-deuterated form of L-Lysine-d4-1, commonly used in nutritional supplements and animal feed.
L-Lysine-2HCl: Another deuterated form with different labeling positions.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and detection sensitivity in analytical techniques, making it a valuable tool for precise and accurate measurements .
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
150.21 g/mol |
IUPAC Name |
(2S)-2,6-diamino-3,3,4,4-tetradeuteriohexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i1D2,3D2 |
InChI Key |
KDXKERNSBIXSRK-BUGCDJRHSA-N |
Isomeric SMILES |
[2H]C([2H])(CCN)C([2H])([2H])[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)
